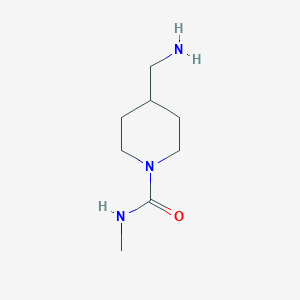

4-(aminomethyl)-N-methylpiperidine-1-carboxamide

Vue d'ensemble

Description

The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry and has applications in the synthesis of many pharmaceuticals . The presence of an aminomethyl group suggests it might have bioactive properties .

Synthesis Analysis

The synthesis of such compounds often involves reactions with primary alkyl bromides and a large excess of ammonia, presumably by an SN2 mechanism .Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-Aminomethyl piperidine, consists of a six-membered ring with one nitrogen atom . The molecular weight is approximately 114.19, and the molecular formula is C6H14N2 .Chemical Reactions Analysis

The compound might participate in various chemical reactions. For instance, amines can undergo reactions with alkyl halides, often resulting in substitution reactions .Physical And Chemical Properties Analysis

Similar compounds, such as 4-Aminomethyl piperidine, have a density of approximately 0.9±0.1 g/cm3, a boiling point of around 200.0±8.0 °C at 760 mmHg, and a melting point of about 25 °C .Applications De Recherche Scientifique

Neurological Disorders

4-(aminomethyl)-N-methylpiperidine-1-carboxamide: has been studied for its potential role in treating neurological disorders. Its structure allows it to interact with neural receptors, which could make it useful in the development of treatments for conditions such as Alzheimer’s disease .

Antifibrinolytic Therapy

This compound acts as an unnatural amino acid derivative and has been used as a type 2 antifibrinolytic agent. It can be utilized in research focusing on the inhibition of fibrinolysis, which is beneficial in conditions that cause excessive bleeding .

Zeolite Synthesis

In materials science, 4-(aminomethyl)-N-methylpiperidine-1-carboxamide serves as an organic structure-directing agent in the synthesis of FER zeolites. These zeolites have applications in catalysis and molecular sieving due to their unique flake-shaped morphology .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit cholinesterases and monoamine oxidase B (MAO B), enzymes associated with neurodegenerative diseases. It could lead to the development of multi-target-directed ligands for anti-Alzheimer’s therapies .

Pharmaceutical Intermediates

As a pharmaceutical intermediate, 4-(aminomethyl)-N-methylpiperidine-1-carboxamide is involved in the synthesis of various drugs. Its reactivity and stability under physiological conditions make it a valuable component in drug development processes .

Chemical Research

In chemical research, this compound is used due to its solubility properties and reactivity with other chemical agents. It’s particularly useful in the study of chemical reactions and synthesis of novel compounds .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It is known that similar compounds have been used in the treatment of acute myeloid leukemia (aml), targeting the lysine methyltransferase 2a (kmt2a) gene and the nucleophosmin 1 (npm1) gene .

Mode of Action

Similar compounds have been shown to inhibit specific enzymes or proteins, thereby disrupting the normal functioning of the targeted cells .

Biochemical Pathways

Similar compounds have been shown to affect various metabolic pathways, leading to changes in cell behavior .

Pharmacokinetics

Similar compounds have been shown to be extensively metabolized by cytochrome p450 3a4 .

Result of Action

Similar compounds have been shown to have a significant impact on cell behavior, often leading to cell death or a reduction in cell proliferation .

Action Environment

Similar compounds have been shown to be influenced by factors such as ph, temperature, and the presence of other substances .

Propriétés

IUPAC Name |

4-(aminomethyl)-N-methylpiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-10-8(12)11-4-2-7(6-9)3-5-11/h7H,2-6,9H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCHZXITHSISDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(aminomethyl)-N-methylpiperidine-1-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1407091.png)

![N-[(5-bromo-2-nitrophenyl)methyl]cyclobutanamine](/img/structure/B1407096.png)

![1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one](/img/structure/B1407106.png)

![Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate hydrochloride](/img/structure/B1407107.png)

![Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407109.png)